Ethanone, 1-(7-fluorobenzo[b]thien-3-yl)-
Description
Ethanone, 1-(7-fluorobenzo[b]thien-3-yl)- (CAS: 1569088-97-6) is a fluorinated aromatic ketone with the molecular formula C₁₀H₇FOS and a molar mass of 194.23 g/mol . Structurally, it consists of a benzo[b]thiophene scaffold substituted with a fluorine atom at the 7-position and an acetyl group (ethanone) at the 3-position. The presence of sulfur in the thiophene ring and the electron-withdrawing fluorine substituent imparts distinct electronic and steric properties, making it a compound of interest in medicinal chemistry and materials science.
Properties
IUPAC Name |
1-(7-fluoro-1-benzothiophen-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FOS/c1-6(12)8-5-13-10-7(8)3-2-4-9(10)11/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYRMXGNBCBSCOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CSC2=C1C=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Ethanone, 1-(7-fluorobenzo[b]thien-3-yl)- typically involves the fluorination of benzo[b]thiophene. This process can be achieved through various methods, including the use of fluorinating agents such as hydrogen fluoride or fluorine gas. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the selective substitution of the hydrogen atom with a fluorine atom .
Industrial Production Methods: In an industrial setting, the production of Ethanone, 1-(7-fluorobenzo[b]thien-3-yl)- may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The compound is then purified through techniques such as distillation or recrystallization to obtain the desired purity and quality .
Chemical Reactions Analysis
Types of Reactions: Ethanone, 1-(7-fluorobenzo[b]thien-3-yl)- undergoes various chemical reactions, including:
Electrophilic Substitution: The thiophene ring in the compound is prone to electrophilic substitution reactions due to its electron-rich nature.
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Electrophilic Substitution: Common reagents include halogens, acids, and other electrophiles.
Nucleophilic Substitution: Reagents such as nucleophiles (e.g., amines, thiols) are used under basic or neutral conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can lead to various substituted derivatives, while nucleophilic substitution can result in the replacement of the fluorine atom with different functional groups .
Scientific Research Applications
Chemistry
Ethanone, 1-(7-fluorobenzo[b]thien-3-yl)- serves as a crucial building block for synthesizing more complex molecules. Its unique structure allows for various chemical reactions:
- Electrophilic Substitution : The electron-rich thiophene ring facilitates electrophilic reactions.
- Nucleophilic Substitution : The fluorine atom can be replaced by nucleophiles under specific conditions.
- Oxidation and Reduction : The compound can undergo oxidation and reduction, leading to different derivatives.
Biology
Research has indicated that this compound may exhibit biological activities, particularly in interaction with biomolecules. Studies have explored its potential effects on various biological pathways, including:
- Signal Transduction : Modulating pathways involved in cellular communication.
- Metabolic Processes : Influencing metabolic pathways through enzyme interactions.
Medicine
Ethanone, 1-(7-fluorobenzo[b]thien-3-yl)- is being investigated for its therapeutic properties, particularly as a precursor in drug development. Notable areas include:
- Dopamine D3 Receptor Modulation : Research suggests that derivatives of this compound may selectively bind to dopamine D3 receptors, which are implicated in several central nervous system disorders such as psychotic disorders and substance dependence .
Case Study Example :
A patent study highlighted the use of heterocyclic substituted amide derivatives related to Ethanone, 1-(7-fluorobenzo[b]thien-3-yl)- for treating conditions linked to dopamine D3 receptor activity. This includes potential applications in treating Parkinson's disease and mood disorders .
Industry
In industrial applications, Ethanone, 1-(7-fluorobenzo[b]thien-3-yl)- is utilized in producing specialty chemicals and materials. Its unique properties make it valuable in formulating products that require specific chemical characteristics.
Mechanism of Action
The mechanism of action of Ethanone, 1-(7-fluorobenzo[b]thien-3-yl)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .
Comparison with Similar Compounds
Key Compounds :
Analysis :
- Lipophilicity : Chlorine substitution (e.g., 5-chloro derivative) increases molar mass and lipophilicity (Cl: LogP ~0.71 vs. F: LogP ~0.14), which may influence membrane permeability .
- Steric and Conformational Differences : The tetrahydro derivative (CAS 110057-53-9) lacks aromatic conjugation in the fused cyclohexane ring, reducing planarity and possibly altering binding modes in biological systems .
Heterocycle-Modified Analogs
Key Compounds :
| Compound Name | Core Structure | Substituents | Molecular Formula | Molar Mass (g/mol) | CAS Number |
|---|---|---|---|---|---|
| 1-(3-Methylbenzofuran-2-yl)ethanone | Benzofuran (O-based) | Methyl at 3, ethanone at 2 | C₉H₈O₂ | 164.16 | 23911-56-0 |
| 1-(2-Chlorophenyl)ethanone | Simple phenyl ring | Cl at 2, ethanone at 1 | C₈H₇ClO | 154.59 | 2142-68-9 |
Analysis :
- Simplified Scaffolds: The non-heterocyclic 1-(2-chlorophenyl)ethanone (CAS 2142-68-9) lacks the fused ring system, resulting in lower molecular complexity and reduced steric hindrance .
Functionalized Derivatives with Bioactive Potential
- Anti-Allergic Activity: Ethanone derivatives like 1-(4-hydroxy-3-methoxyphenyl)ethanone (CAS: N/A) from Stellaria dichotoma exhibit anti-allergic effects in RBL-2H3 cell assays, suggesting that fluorinated or halogenated analogs may similarly modulate mast cell degranulation .
- Synthetic Utility: Compounds like 1-(3,4-dihydroxy-6-methylphenyl)-ethanone (CAS: N/A) demonstrate the role of hydroxyl and methyl groups in stabilizing radical intermediates, a feature that fluorinated derivatives may lack due to fluorine’s inductive effects .
Biological Activity
Ethanone, 1-(7-fluorobenzo[b]thien-3-yl)-, also known as a benzo[b]thiophene derivative, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.
- Chemical Formula : C10H7FOS
- Molecular Weight : 196.22 g/mol
- IUPAC Name : Ethanone, 1-(7-fluorobenzo[b]thien-3-yl)-
The biological activity of Ethanone, 1-(7-fluorobenzo[b]thien-3-yl)- is primarily attributed to its interaction with various molecular targets:
- Dopamine Receptors : This compound exhibits selective binding affinity for dopamine D3 receptors, which are implicated in several central nervous system disorders such as psychosis and substance dependence .
- Enzyme Inhibition : Research indicates that derivatives of benzo[b]thiophene can inhibit specific enzymes involved in metabolic pathways, thereby influencing physiological processes.
Antiviral Activity
A notable study highlighted the antiviral potential of related compounds in the context of herpesvirus infections. For instance, compounds similar to Ethanone, 1-(7-fluorobenzo[b]thien-3-yl)- demonstrated significant efficacy against murine cytomegalovirus (MCMV), outperforming established antiviral agents like ganciclovir in delaying mortality in infected mice . The study emphasized that the effectiveness increased with fractionated dosing regimens.
Central Nervous System Disorders
Research into other derivatives has shown promise in treating various CNS disorders. For example, compounds targeting dopamine D3 receptors have been effective in managing conditions such as Parkinson's disease and anxiety disorders. These findings suggest that Ethanone derivatives may share similar therapeutic potentials .
Table: Summary of Biological Activities
Research Findings
Recent studies have expanded on the pharmacological profiles of benzo[b]thiophene derivatives. These compounds have been shown to modulate signaling pathways critical for cell growth and differentiation:
- Inhibition of HIF and WNT Signaling : Some derivatives have been identified as inhibitors of HIF (hypoxia-inducible factor) and WNT signaling pathways, which are crucial for tumor growth in certain cancer types. This suggests potential applications in oncology .
- Visible Light Initiated Reactions : Innovative methods have been developed for synthesizing these compounds using visible light-mediated reactions, enhancing their functionalization without extensive chemical modifications .
Q & A
Q. What are the common synthetic routes for preparing 1-(7-fluorobenzo[b]thien-3-yl)ethanone?
The compound can be synthesized via Friedel-Crafts acylation, where a fluorinated benzo[b]thiophene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). This method is analogous to the synthesis of 1-(3-fluoro-4-propoxyphenyl)ethanone, where regioselectivity is controlled by the electron-withdrawing fluorine substituent . Optimization may involve varying reaction temperatures (80–120°C) and solvent systems (e.g., dichloromethane or toluene). Post-synthesis purification typically employs column chromatography with silica gel and ethyl acetate/hexane eluents.
Q. Which spectroscopic techniques are essential for characterizing 1-(7-fluorobenzo[b]thien-3-yl)ethanone?
Key techniques include:
- ¹H/¹³C NMR : To confirm the fluorine-substituted aromatic structure and acetyl group integration. For example, the acetyl group typically appears as a singlet near δ 2.6 ppm in ¹H NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (C₁₀H₇FOS, MW 194.22) .
- FTIR : Identifies carbonyl stretching (~1680–1720 cm⁻¹) and C-F vibrations (~1100–1250 cm⁻¹) .
Q. What safety protocols are recommended for handling fluorinated benzo[b]thiophene derivatives?
- Use fume hoods and personal protective equipment (gloves, goggles) to avoid inhalation or skin contact.
- Store in airtight containers away from oxidizing agents.
- Dispose of waste via certified chemical disposal services, as halogenated aromatics may persist in the environment .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data for fluorinated ethanone derivatives?
Contradictions in NMR or MS data may arise from isotopic effects of fluorine or impurities. Strategies include:
- DEPT-135 NMR : Differentiates CH₃, CH₂, and quaternary carbons, clarifying overlapping signals.
- Computational Modeling : DFT calculations (e.g., Gaussian) predict ¹³C chemical shifts, aiding assignment .
- Cross-Validation : Compare with analogous compounds like 1-(5-fluorobenzo[b]thien-3-yl)ethanone, where the fluorine position alters ring current effects .
Q. What strategies optimize regioselectivity in fluorine substitution during synthesis?
Fluorine’s strong electron-withdrawing nature directs electrophilic substitution to specific positions. For benzo[b]thiophene derivatives:
- Meta-Directing Effects : Fluorine at the 7-position deactivates the ring, favoring acylation at the 3-position.
- Catalyst Screening : Lewis acids like FeCl₃ may enhance selectivity compared to AlCl₃ .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states, improving yield .
Q. How does the electronic effect of fluorine influence the ketone’s reactivity in coordination chemistry?
The fluorine substituent increases the acetyl group’s electrophilicity, enhancing its ability to coordinate with metal ions (e.g., Cu²⁺, Co²⁺). This is observed in thiosemicarbazone ligands, where electron-withdrawing groups stabilize metal-ligand bonds via resonance . Comparative studies with non-fluorinated analogs show higher stability constants (log K) for fluorinated complexes.
Q. What methodologies address low yields in Friedel-Crafts acylation of fluorinated aromatics?
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves yield by 15–20% .
- Catalyst Recycling : Immobilized Lewis acids (e.g., SiO₂-supported AlCl₃) minimize waste and maintain activity over multiple cycles .
- In Situ Monitoring : Use GC-MS or TLC to track intermediate formation and adjust conditions dynamically.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
